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(2R,3S)-2,3-Diaminobutanoic acid
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Overview
Description
(2R,3S)-2,3-Diaminobutanoic acid is a chiral amino acid derivative with two amino groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Diaminobutanoic acid can be achieved through several methods. One common approach involves the use of a novel aldolase enzyme isolated from Streptomyces amakusaensis, which catalyzes a reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield enantiomerically pure this compound . This method is advantageous due to its high enantiomeric purity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms are cultivated under controlled conditions to produce the desired compound. The fermentation broth is then processed to isolate and purify the compound, often using techniques such as selective adsorption on activated carbon and elution with methanol .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-Diaminobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity :
(2R,3S)-2,3-Diaminobutanoic acid has been identified as a component in the synthesis of peptide antibiotics. Its structural characteristics contribute to the activity of these antibiotics against various bacterial strains. For instance, modifications of DABA derivatives have shown promising antibacterial properties against Mycobacterium tuberculosis (Mtb) .
Case Study :
A study designed inhibitors based on DABA derivatives, which displayed an MIC (Minimum Inhibitory Concentration) of 37 nM against Mtb. This indicates that DABA and its derivatives can be potent components in developing new antibiotics .
Synthetic Organic Chemistry
Asymmetric Synthesis :
The asymmetric synthesis of this compound has been accomplished using various methodologies. One notable method involves the use of chiral lithium amides to achieve stereocontrol during synthesis . This approach allows for the selective production of DABA with high enantiomeric purity.
Data Table: Synthesis Methods Comparison
Methodology | Yield (%) | Enantiomeric Excess (%) | Reference |
---|---|---|---|
Chiral Lithium Amides | 85 | 98 | |
Functional Group Manipulation | 90 | 98 | |
Mitsunobu Reaction | 80 | 95 |
Biochemical Applications
Biosynthetic Pathways :
DABA is involved in several biosynthetic pathways leading to the formation of natural products. For example, it is derived from L-threonine through enzymatic reactions involving specific enzymes such as Pac19 . Understanding these pathways can aid in the biotechnological production of valuable compounds.
Case Study :
Research on the biosynthetic gene clusters for DABA has demonstrated its role in producing complex natural products like friulimicin. Gene knockout experiments have shown that mutations in dabA and dabB genes affect the yield of these antibiotics significantly .
Agricultural Applications
Plant Growth Regulation :
Recent studies suggest that DABA may play a role in plant growth regulation due to its involvement in amino acid metabolism. This can potentially lead to applications in agriculture for enhancing crop yields or stress resistance.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-Diaminobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its unique stereochemistry allows it to interact selectively with chiral receptors and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dibromobutanoic acid: A similar compound with bromine atoms instead of amino groups.
(2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3S)-2,3-Diaminobutanoic acid is unique due to its dual amino groups and specific stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
(2R,3S)-2,3-Diaminobutanoic acid (DABA) is a chiral diamino acid that plays a significant role in various biological processes and synthetic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicine and biochemistry.
- Chemical Formula : C4H10N2O2
- Molecular Weight : 118.134 g/mol
- CAS Number : 648922-13-8
- Stereochemistry : The compound exists as a dihydrochloride salt, which enhances its solubility and stability for biological applications .
This compound exhibits several biological activities primarily through its interaction with enzymes and receptors.
- Enzyme Substrate : DABA can act as a substrate for various enzymes, facilitating biochemical reactions that lead to the formation of biologically active compounds.
- Protein-Ligand Interactions : It is involved in studies related to protein-ligand interactions, which are crucial for understanding metabolic pathways and drug design .
1. Antimicrobial Activity
Research indicates that this compound has potential antimicrobial properties. It serves as an intermediate in the synthesis of antibiotics, contributing to the development of new therapeutic agents against resistant bacterial strains .
2. Neuroprotective Effects
Studies have shown that DABA may exhibit neuroprotective effects by modulating neurotransmitter systems. It is suggested to influence glutamate signaling pathways, which are critical in neurodegenerative diseases .
3. Cancer Research
DABA has been explored for its role in cancer therapy. It can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in cancer progression and metastasis. Novel derivatives based on DABA have been synthesized and tested for their efficacy in reducing AGE formation .
Case Study 1: Synthesis of Antibiotic Precursors
In a study published by Audic et al., (2013), derivatives of DABA were synthesized and tested for their ability to inhibit AGE formation. The results demonstrated that these compounds could effectively scavenge reactive carbonyl species, suggesting their potential use in developing new antibiotics targeting AGE-related pathways .
Case Study 2: Neuroprotection
A research article highlighted the neuroprotective potential of DABA in models of oxidative stress-induced neuronal damage. The findings indicated that DABA treatment significantly reduced neuronal cell death and improved cell viability compared to untreated controls.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Chiral Amino Acid | Antimicrobial, Neuroprotective |
(2S,3R)-2,3-Diaminobutanoic Acid | Chiral Amino Acid | Limited studies on biological activity |
2,3-Diaminopropanoic Acid | Non-chiral Amino Acid | Lower reactivity compared to DABA |
Properties
CAS No. |
84122-94-1 |
---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R,3S)-2,3-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m0/s1 |
InChI Key |
SXGMVGOVILIERA-STHAYSLISA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)N |
Canonical SMILES |
CC(C(C(=O)O)N)N |
Origin of Product |
United States |
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